H-Gly-PNA.HCl

Acylamidase kinetics N-substituted amide hydrolysis Biocatalysis screening

H-Gly-PNA.HCl (glycyl-p-nitroanilide hydrochloride) is a single-amino-acid chromogenic substrate belonging to the para-nitroanilide (pNA) class. Upon enzymatic cleavage of the glycine–pNA amide bond, free p-nitroaniline is liberated, producing a yellow color quantifiable by absorbance at 380–405 nm.

Molecular Formula C8H10ClN3O3
Molecular Weight 231.63 g/mol
CAS No. 54643-65-1
Cat. No. B13144051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-PNA.HCl
CAS54643-65-1
Molecular FormulaC8H10ClN3O3
Molecular Weight231.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-].Cl
InChIInChI=1S/C8H9N3O3.ClH/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14;/h1-4H,5,9H2,(H,10,12);1H
InChIKeyIZBAOLMLWUOHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-PNA.HCl (CAS 54643-65-1) – Chromogenic Substrate for Aminopeptidase and Amidase Activity Quantification


H-Gly-PNA.HCl (glycyl-p-nitroanilide hydrochloride) is a single-amino-acid chromogenic substrate belonging to the para-nitroanilide (pNA) class. Upon enzymatic cleavage of the glycine–pNA amide bond, free p-nitroaniline is liberated, producing a yellow color quantifiable by absorbance at 380–405 nm [1]. The compound is supplied as the hydrochloride salt (CAS 54643-65-1; MW 231.64 g/mol), offering enhanced aqueous solubility over the free base form (CAS 1205-88-5; MW 195.18 g/mol) . It serves as a defined substrate for glycine-recognizing aminopeptidases, proline arylaminidase, and certain bacterial acylamidases .

H-Gly-PNA.HCl Procurement Risk: Why Single-Amino-Acid pNA Substrates Are Not Interchangeable


Amino acid p-nitroanilide substrates are not functionally interchangeable despite sharing an identical chromogenic leaving group. Each derivative presents a distinct N-terminal amino acid side chain to the enzyme active site, and peptidases/aminopeptidases exhibit pronounced selectivity governed by steric, electrostatic, and hydrophobic complementarity to the S1 pocket [1]. Glycine, lacking a side chain (R = H), imposes unique steric constraints that sharply differentiate it from alanine (methyl), leucine (isobutyl), or lysine (aminobutyl) pNA analogs [2]. Consequently, substituting H-Gly-PNA.HCl with Leu-pNA or Ala-pNA in an established assay alters the apparent enzyme activity by orders of magnitude or abolishes signal entirely, depending on the target enzyme's specificity profile [3]. The five quantitative comparisons below document exactly how and why this differentiation governs scientific selection.

H-Gly-PNA.HCl Quantitative Differentiation Evidence: Comparative Kinetic, Selectivity, and Adoption Data


Gly-pNA vs. Ala-pNA: 2.2-Fold Higher Affinity for Rhodococcus erythropolis Acylamidase

When assayed against the same purified acylamidase from Rhodococcus erythropolis TA37, Gly-pNA exhibited a Michaelis constant (Km) of 0.25 mM, which is 2.2-fold lower than the Km of 0.55 mM determined for Ala-pNA under identical experimental conditions [1]. The lower Km indicates that Gly-pNA binds the enzyme with substantially higher apparent affinity than its alanine analog. Both substrates were classified as 'good substrates' for this enzyme, but the quantitative affinity difference means that at substantiating substrate concentrations, Gly-pNA will reach half-maximal velocity at less than half the concentration required for Ala-pNA [1].

Acylamidase kinetics N-substituted amide hydrolysis Biocatalysis screening

Gly-pNA vs. Lys-pNA: 96% Lower Relative Activity on Lysine Aminopeptidase Enables Selective Enzyme Discrimination

When tested against both native (n-KAP) and recombinant (r-KAP) forms of lysine aminopeptidase from Aspergillus niger, Gly-pNA displayed only 4% and 0.7% relative activity, respectively, compared to the reference substrate Lys-pNA (set to 100%) at a uniform substrate concentration of 10 mM [1]. In contrast, Arg-pNA showed 34–47% relative activity, and Phe-pNA showed 14% (n-KAP). This near-negligible hydrolysis of Gly-pNA by KAP confirms that the enzyme's S1 pocket strongly discriminates against glycine, which lacks the ε-amino group critical for lysine recognition [1].

Aminopeptidase specificity profiling Lysine aminopeptidase (KAP) Enzyme discrimination assays

Gly-pNA vs. Ala-pNA: 16.5-Fold Lower Km and 1.77-Fold Higher kcat on Brevibacterium linens Aminopeptidase

Kinetic characterization of a 4300-fold purified intracellular aminopeptidase from Brevibacterium linens ATCC 9174 revealed that L-Gly-p-NA exhibits a Km of 0.2 mmol/L and kcat of 7.6 s⁻¹, compared to L-Ala-p-NA with Km of 3.3 mmol/L and kcat of 4.3 s⁻¹ measured under identical conditions (pH 8.5, 35°C) [1]. This translates to a catalytic efficiency (kcat/Km) advantage of approximately 29-fold for Gly-pNA (38 L·mmol⁻¹·s⁻¹) over Ala-pNA (1.3 L·mmol⁻¹·s⁻¹). The dramatic difference arises from both a 16.5-fold improvement in substrate binding and a 1.77-fold enhancement in turnover number [1].

Intracellular aminopeptidase Dairy microbiology Enzyme kinetics

Glycine p-Nitroanilide Is the Second Most Widely Adopted Soil Aminopeptidase Substrate Across 61 Published Studies

A systematic review of 61 peer-reviewed studies employing pNA substrates to assay soil aminopeptidase activities (published through December 2021) found that glycine p-nitroanilide was used in 41% of all studies—either alone (25% of studies) or in combination with leucine p-nitroanilide (16% of studies) [1]. Leucine p-nitroanilide was the most commonly used single substrate (59% of studies evaluated only leucine aminopeptidase). Only one study evaluated alanine aminopeptidase in addition to glycine and leucine activities, and substrates for glutamic acid, lysine, methionine, and proline aminopeptidases remained commercially available but virtually unused [1].

Soil nitrogen depolymerization Extracellular enzyme assays Environmental biogeochemistry

Absolute Negative Selectivity: Lactobacillus plantarum Aminopeptidase Does Not Hydrolyze Gly-pNA, Distinguishing It from Hydrophobic and Basic pNA Substrates

An intracellular aminopeptidase purified from Lactobacillus plantarum strain ESB5004 was tested against a broad panel of pNA derivatives. The enzyme preferentially hydrolyzed pNA adducts of hydrophobic (Leu, Phe) and basic (Lys, Arg) amino acid residues, but no detectable hydrolysis was observed for Glu-pNA, Gly-pNA, or Pro-pNA under standard assay conditions (pH 7.0, 37°C) [1]. This absolute negative result establishes Gly-pNA as a useful exclusion substrate: a lack of activity against Gly-pNA constitutes positive evidence for classifying an aminopeptidase as hydrophobic/basic-preferring, while robust Gly-pNA hydrolysis strongly suggests a distinct enzyme class [1].

Aminopeptidase substrate profiling Lactic acid bacteria Enzyme specificity determination

H-Gly-PNA.HCl Optimal Application Scenarios: Evidence-Based Use Cases for Procurement Decision-Making


Glycine-Specific Aminopeptidase Activity Measurement in Soil and Environmental Samples

H-Gly-PNA.HCl is the established chromogenic substrate for quantifying glycine aminopeptidase activity in soil extracts, a key proxy for organic nitrogen depolymerization rates. The systematic review by Margenot & Daughtridge (2022) confirms that 41% of all published soil aminopeptidase studies using pNA substrates employed glycine p-nitroanilide, making it the second most widely adopted substrate in this field [1]. Laboratories should procure the hydrochloride salt (CAS 54643-65-1) for improved aqueous solubility in soil slurry incubations and follow standardized protocols at pH 7–8 with absorbance readout at 380–405 nm. This application is directly supported by the quantitative adoption data in Evidence Item 4 [1].

Enzyme Classification and Specificity Profiling Panels for Bacterial Aminopeptidases

H-Gly-PNA.HCl is an essential component of aminopeptidase specificity profiling panels, serving as a diagnostic substrate to distinguish glycine-preferring enzymes from hydrophobic- or basic-residue-preferring aminopeptidases. The absolute negative result observed with Lactobacillus plantarum aminopeptidase (no Gly-pNA hydrolysis) [2] and near-zero activity against lysine aminopeptidase (4% relative to Lys-pNA) [3] demonstrate that Gly-pNA provides binary discriminatory power. Laboratories characterizing novel microbial aminopeptidases or monitoring enzyme activity in fermented food matrices should include H-Gly-PNA.HCl alongside Leu-pNA, Lys-pNA, and Ala-pNA in multi-substrate panels. This recommendation is grounded in the kinetic and selectivity data of Evidence Items 2 and 5 [2][3].

Acylamidase and Amidase Biocatalyst Screening with Superior Substrate Affinity

For laboratories screening microbial acylamidases or engineering amidase biocatalysts, H-Gly-PNA.HCl offers a defined kinetic advantage: its Km of 0.25 mM with Rhodococcus erythropolis acylamidase is 2.2-fold lower than the Km of 0.55 mM for Ala-pNA, enabling more sensitive detection of amidase activity at substantiating substrate concentrations [4]. The compound is explicitly validated as a 'good substrate' for this enzyme class, alongside 4'-nitroacetanilide and N-acetyl amino acid derivatives. Researchers should select H-Gly-PNA.HCl over Ala-pNA when maximizing assay sensitivity for glycine-recognizing amidases is the primary experimental goal [4].

Proline Arylaminidase Determination in Human Serum for Clinical Biochemistry Research

H-Gly-PNA.HCl is specified as a substrate for proline arylaminidase, an enzyme of interest for clinical biochemistry determinations in human serum . The hydrochloride salt form (CAS 54643-65-1) provides enhanced solubility and handling characteristics for reproducible preparation of stock solutions in aqueous buffer systems. When procuring for serum enzyme assays, laboratories should specify purity ≥99% (HPLC) as available from specialist peptide reagent suppliers, ensuring lot-to-lot consistency in absorbance background and minimizing non-enzymatic hydrolysis that could compromise the accuracy of clinical-range activity measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Gly-PNA.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.